5-(2-Furyl)uracile

Vue d'ensemble

Description

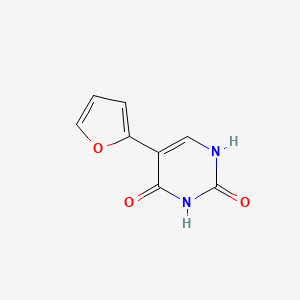

5-(Furan-2-yl)pyrimidine-2,4-diol is a heterocyclic compound that contains both furan and pyrimidine rings

Applications De Recherche Scientifique

5-(Furan-2-yl)pyrimidine-2,4-diol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antibacterial agent.

Industry: It can be used in the development of new materials with unique properties.

Mécanisme D'action

Target of Action

The primary target of 5-(2-Furyl)uracil, also known as 5-Fluorouracil (5-FU), is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . By targeting TS, 5-(2-Furyl)uracil disrupts DNA synthesis, which is vital for cell replication and survival .

Mode of Action

5-(2-Furyl)uracil interferes with DNA synthesis by binding to its target, TS, and the folate cofactor, N5–10-methylenetetrahydrofolate, forming a covalently bound ternary complex . This binding inhibits the conversion of deoxyuridylic acid to thymidylic acid, thereby disrupting DNA synthesis .

Biochemical Pathways

The disruption of DNA synthesis by 5-(2-Furyl)uracil leads to imbalances in the deoxynucleotide pools, particularly the dATP/dTTP ratio . This imbalance severely disrupts DNA synthesis and repair, resulting in lethal DNA damage . Additionally, the inhibition of TS results in the accumulation of dUMP, which might subsequently lead to increased levels of deoxyuridine triphosphate (dUTP) . Both dUTP and the 5-FU metabolite FdUTP can be misincorporated into DNA .

Pharmacokinetics

The bioavailability of 5-(2-Furyl)uracil ranges from 28 to 100% . It is metabolized intracellularly and in the liver, primarily through CYP-mediated pathways . The elimination half-life is approximately 16 minutes, and it is excreted through the kidneys . These properties impact the compound’s bioavailability and determine the frequency of administration required for effective treatment .

Result of Action

The result of 5-(2-Furyl)uracil’s action is the disruption of DNA synthesis and repair, leading to lethal DNA damage . This damage inhibits cell replication, leading to cell death . This makes 5-(2-Furyl)uracil effective in the treatment of various cancers, including colorectal, breast, and head and neck cancers .

Action Environment

The action, efficacy, and stability of 5-(2-Furyl)uracil can be influenced by various environmental factors. For instance, the oral absorption of 5-(2-Furyl)uracil is incomplete, leading to a short biological half-life and an obvious peak-valley phenomenon . This necessitates frequent administration and can lead to severe side effects . Therefore, strategies to modulate the pharmacokinetic properties of 5-(2-Furyl)uracil, such as cocrystallization techniques, are being explored to improve its oral absorption, avoid the in vivo peak-valley effect, and reduce side effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)pyrimidine-2,4-diol typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the desired pyrimidine ring . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for 5-(Furan-2-yl)pyrimidine-2,4-diol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Furan-2-yl)pyrimidine-2,4-diol can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: Both the furan and pyrimidine rings can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while substitution reactions can yield various substituted pyrimidine derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol

- 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

- 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino

Uniqueness

5-(Furan-2-yl)pyrimidine-2,4-diol is unique due to its combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties.

Activité Biologique

5-(Furan-2-yl)pyrimidine-2,4-diol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

5-(Furan-2-yl)pyrimidine-2,4-diol features a pyrimidine core substituted with a furan ring at the 5-position and hydroxyl groups at the 2 and 4 positions. This unique structure is believed to contribute to its biological activity, making it a valuable target for drug development.

Biological Activities

The biological activities of 5-(Furan-2-yl)pyrimidine-2,4-diol have been investigated across various studies, revealing significant potential in several therapeutic areas:

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against orthopoxviruses. In vitro assays demonstrated that derivatives of pyrimidine nucleosides exhibit significant antiviral activity, with some showing comparable efficacy to established antiviral agents like cidofovir . The structure-activity relationship indicates that modifications at the 5-position of the pyrimidine enhance antiviral potency.

Antimicrobial Properties

5-(Furan-2-yl)pyrimidine-2,4-diol has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, studies reported notable inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 200 μg/mL .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, one study reported IC50 values indicating substantial cytotoxicity at concentrations below 100 μM for selected derivatives .

Understanding the mechanisms by which 5-(Furan-2-yl)pyrimidine-2,4-diol exerts its biological effects is crucial for its development as a therapeutic agent:

Enzyme Inhibition

The compound is known to inhibit specific enzymes involved in viral replication and bacterial metabolism. For example, its interaction with viral polymerases disrupts nucleic acid synthesis, while inhibition of bacterial enzymes leads to impaired cell wall synthesis .

Modulation of Signaling Pathways

In cancer cells, the compound may induce apoptosis through modulation of key signaling pathways such as the p53 pathway and caspase activation. This leads to increased cell death in malignant cells while sparing normal cells .

Research Findings and Case Studies

A summary of relevant research findings on 5-(Furan-2-yl)pyrimidine-2,4-diol is presented in the following table:

Pharmacokinetics

The pharmacokinetic profile of 5-(Furan-2-yl)pyrimidine-2,4-diol remains under investigation. Initial studies suggest good bioavailability and stability under physiological conditions, which are essential for sustained therapeutic effects. Further research is necessary to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Propriétés

IUPAC Name |

5-(furan-2-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-5(4-9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCOODRJVHNWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CNC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356046 | |

| Record name | ZINC00334454 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55625-98-4 | |

| Record name | ZINC00334454 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the antiviral potential of 5-(furan-2-yl)-1H-pyrimidine-2,4-dione derivatives?

A1: Research indicates that incorporating a 5-(furan-2-yl) moiety into uracil nucleosides can confer antiviral activity. Specifically, 5-(5-heptylfur-2-yl)-2′-deoxyuridine (10) and its 3′,5′-di-O-acetyl-protected derivative displayed activity against varicella-zoster virus (VZV) and cytomegalovirus (CMV) []. Furthermore, 5-(furan-2-yl) derivatives of 2′-deoxyuridine and arabino-uridine inhibited herpes simplex virus (HSV) TK+ strains []. This suggests that these compounds could be promising candidates for further development as antiviral agents.

Q2: How does the length of the alkyl chain on the furan ring influence the antiviral activity?

A2: The study observed a difference in activity between compounds with varying alkyl chain lengths on the furan ring. While 5-(furan-2-yl) derivatives showed activity against HSV, the 5-(5-heptylfur-2-yl) derivative (10) displayed activity against VZV and CMV []. This suggests that a longer alkyl chain might contribute to broader antiviral activity or enhanced potency against specific viruses. Further research is needed to elucidate the structure-activity relationship and the underlying mechanisms behind this observation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.